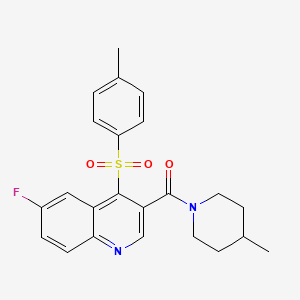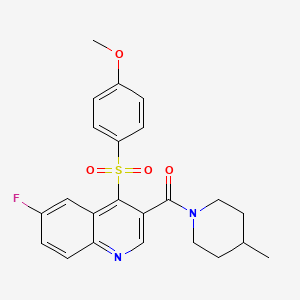
6-fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (6-F4MBS3-4MPCQ) is a synthetic small molecule that has been studied in various scientific research applications. It is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. 6-F4MBS3-4MPCQ has been studied for its potential therapeutic applications, as well as its ability to modulate the activity of various biochemical pathways.
Aplicaciones Científicas De Investigación
6-F4MBS3-4MPCQ has been studied in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of various biochemical pathways. It has also been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.
Mecanismo De Acción
6-F4MBS3-4MPCQ has been shown to modulate the activity of various biochemical pathways, such as those involved in inflammation, oxidative stress, and apoptosis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of pro-inflammatory molecules. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects
6-F4MBS3-4MPCQ has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the activity of various biochemical pathways. It has also been shown to reduce the proliferation of cancer cells, as well as induce apoptosis in cancer cells. In addition, it has been shown to reduce the risk of cardiovascular disease, as well as improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-F4MBS3-4MPCQ has several advantages and limitations for lab experiments. The advantages include its low cost, easy synthesis, and its ability to modulate various biochemical pathways. The limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for 6-F4MBS3-4MPCQ. These include further exploration of its anti-inflammatory and antioxidant properties, as well as its potential therapeutic applications. Additionally, further research could be conducted on its mechanism of action and its potential to modulate various biochemical pathways. Finally, further research could be conducted on its potential toxicity and its ability to induce apoptosis in cancer cells.
Métodos De Síntesis
6-F4MBS3-4MPCQ is synthesized by a multi-step synthetic process. The starting material is 4-methylbenzene-1-sulfonyl chloride, which is reacted with 4-methylpiperidine-1-carbonyl chloride in the presence of a base. The resulting product is then reacted with 6-fluorobenzaldehyde in the presence of a catalyst. The final product is purified by recrystallization and then characterized by various analytical techniques, such as 1H NMR and mass spectrometry.
Propiedades
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-15-3-6-18(7-4-15)30(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-11-9-16(2)10-12-26/h3-8,13-14,16H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDJAUFWEJOAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B6580812.png)
![1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580822.png)
![N-(2-bromophenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580854.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B6580863.png)
![5-(4-ethoxyphenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6580868.png)
![3-butyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580876.png)
![3-pentyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580877.png)
![1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one](/img/structure/B6580878.png)

![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6580896.png)
![N-(3,5-dimethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B6580902.png)
![N-(2,5-difluorophenyl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6580910.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B6580915.png)
